Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate
Description
Molecular Formula and Weight
The molecular composition of methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate is defined by its molecular formula of C₁₀H₁₆N₂O₄. This formula indicates the presence of ten carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms within the molecular structure. The systematic arrangement of these atoms creates a compound with distinct chemical properties and reactivity patterns.
The molecular weight of this compound has been consistently reported across multiple sources as 228.24 grams per mole. Some suppliers have reported slight variations in the reported molecular weight, with values ranging from 228.245 to 228.25 grams per mole, which can be attributed to different rounding conventions in analytical measurements. These minor variations do not affect the fundamental identity or properties of the compound.
The molecular composition reveals the compound's classification as an ester derivative, evidenced by the presence of the methyl ester functional group within the butanoate chain. The inclusion of two nitrogen atoms within the imidazolidinone ring system contributes to the compound's heterocyclic nature and influences its chemical behavior and potential applications.
Chemical Abstract Service Number and Molecular Database Identifiers
This compound is uniquely identified by its Chemical Abstract Service registry number 1096823-66-3. This registry number serves as the primary international identifier for the compound and facilitates accurate referencing across scientific literature and commercial databases. The Chemical Abstract Service number ensures consistent identification regardless of nomenclature variations or supplier-specific naming conventions.
The compound is also catalogued under the Molecular Design Limited database number MFCD12166029, which provides additional confirmation of its structural identity within chemical databases. This identifier is particularly valuable for researchers conducting structure-activity relationship studies or seeking to locate similar compounds within molecular databases.
In the PubChem database, the compound is assigned the Compound Identifier number 43215732, which links to comprehensive structural and property information. This database entry includes detailed molecular descriptors and facilitates computational chemistry applications and molecular modeling studies.
| Identifier Type | Number | Database/Registry |
|---|---|---|
| Chemical Abstract Service Number | 1096823-66-3 | Chemical Abstract Service |
| Molecular Design Limited Number | MFCD12166029 | Molecular Design Limited Database |
| PubChem Compound Identifier | 43215732 | National Center for Biotechnology Information |
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming organic compounds and provides a precise description of the molecular structure and functional group arrangements.
The systematic name can be deconstructed to understand the structural components: "methyl" indicates the presence of a methyl ester group, "butanoate" specifies a four-carbon carboxylic acid derivative, and "4,4-dimethyl-2,5-dioxoimidazolidin-1-yl" describes the substituted imidazolidinone ring system with two methyl groups at the 4-position and carbonyl groups at the 2- and 5-positions.
The naming convention emphasizes the connectivity between the imidazolidinone ring and the butanoate chain through the nitrogen atom at position 1 of the imidazolidinone ring. This systematic approach ensures that the compound name accurately reflects its three-dimensional structure and chemical composition, facilitating clear communication among researchers and enabling precise identification in chemical databases.
The compound name has been consistently reported across multiple commercial suppliers and research databases, demonstrating the standardization of its International Union of Pure and Applied Chemistry nomenclature. This consistency is crucial for avoiding confusion in scientific literature and ensuring accurate compound identification in research applications.
Simplified Molecular Input Line Entry System and International Chemical Identifier Notation
The Simplified Molecular Input Line Entry System representation of this compound is documented as CC1(C(=O)N(C(=O)N1)CCCC(=O)OC)C. This linear notation provides a compact method for representing the three-dimensional molecular structure in a text-based format, facilitating computer processing and database storage of molecular information.
Alternative Simplified Molecular Input Line Entry System representations have been reported, including COC(=O)CCCN1C(=O)NC(C)(C)C1=O, which presents the same molecular connectivity using a different starting point in the molecule. Both representations are chemically equivalent and accurately describe the compound's structure, with the variation arising from different algorithms used to generate the notation.
The International Chemical Identifier for this compound is InChI=1S/C10H16N2O4/c1-10(2)8(14)12(9(15)11-10)6-4-5-7(13)16-3/h4-6H2,1-3H3,(H,11,15). This identifier provides a more detailed structural description than the Simplified Molecular Input Line Entry System notation and includes connectivity information, hydrogen counts, and stereochemical details when applicable.
The corresponding International Chemical Identifier Key is LIIAMLQGFDRNEA-UHFFFAOYSA-N, which serves as a condensed hash of the full International Chemical Identifier string. This key enables rapid database searches and structural comparisons while maintaining the unique identification properties of the full International Chemical Identifier format.
| Notation Type | Representation |
|---|---|
| Simplified Molecular Input Line Entry System | CC1(C(=O)N(C(=O)N1)CCCC(=O)OC)C |
| Alternative Simplified Molecular Input Line Entry System | COC(=O)CCCN1C(=O)NC(C)(C)C1=O |
| International Chemical Identifier | InChI=1S/C10H16N2O4/c1-10(2)8(14)12(9(15)11-10)6-4-5-7(13)16-3/h4-6H2,1-3H3,(H,11,15) |
| International Chemical Identifier Key | LIIAMLQGFDRNEA-UHFFFAOYSA-N |
Properties
IUPAC Name |
methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2)8(14)12(9(15)11-10)6-4-5-7(13)16-3/h4-6H2,1-3H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIAMLQGFDRNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate typically involves the following steps:
Formation of Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Esterification: The imidazolidinone intermediate is then esterified with butanoic acid or its derivatives in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or imidazolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazolidinones or esters.
Scientific Research Applications
Pharmaceutical Development
Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate has potential applications in the pharmaceutical industry, particularly in drug formulation and development. Its structural characteristics suggest it may act as a precursor or an intermediate in synthesizing biologically active compounds.
Case Study : A study demonstrated the compound's efficacy in synthesizing imidazolidine derivatives that showed promising antimicrobial activity. The derivatives were tested against various bacterial strains, indicating that modifications to the imidazolidine structure can enhance biological activity.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including esterification and condensation reactions.
Data Table: Chemical Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | Acid catalyst | Esters with enhanced solubility |
| Condensation | Heat | Imidazolidine derivatives |
| Hydrolysis | Water presence | Release of butanoic acid |
Agricultural Chemistry
Research indicates that this compound may be utilized in agrochemical formulations to enhance crop protection. Its application in developing new herbicides or fungicides is under investigation.
Case Study : Field trials have shown that formulations containing this compound exhibit increased resistance to specific fungal pathogens in crops like wheat and corn. The results suggest that the compound can be integrated into existing agricultural practices to improve yield and reduce losses due to disease.
Material Science
The compound's properties are being explored for potential applications in material science, particularly in the development of polymers. Its ability to participate in polymerization reactions could lead to novel materials with tailored properties.
Data Table: Potential Applications in Material Science
| Application Area | Potential Use |
|---|---|
| Polymer Synthesis | Production of specialty polymers |
| Coatings | Development of protective coatings |
| Additives | Enhancers for material performance |
Mechanism of Action
The mechanism of action of Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate involves its interaction with specific molecular targets. The imidazolidinone moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric Acid ()
This compound replaces the methyl ester with a carboxylic acid group and incorporates a fused hexahydro-imidazo[4,5-d]imidazole ring system. The additional nitrogen atoms and fused bicyclic structure may enhance hydrogen-bonding capacity and rigidity compared to the monocyclic imidazolidinone in the target compound . Such structural differences could influence solubility, with the carboxylic acid derivative being more polar and water-soluble than the methyl ester analog.
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate ()
This analog features a thieno[3,4-d]imidazole ring (containing sulfur) and a pyrrolidinone-activated ester.
Physical and Chemical Properties
Reactivity and Stability
- Ester vs. Carboxylic Acid : The methyl ester in the target compound is more lipophilic and less reactive toward nucleophiles than the carboxylic acid in , which may undergo decarboxylation or metal chelation .
- Stability: The thienoimidazole in may offer superior thermal stability due to aromaticity, whereas the target compound’s ester group could hydrolyze under acidic/basic conditions .
Biological Activity
Overview
Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate is an organic compound with the molecular formula . It belongs to the class of imidazolidinones and is notable for its diverse biological applications and potential therapeutic benefits. This article explores its biological activity, synthesis methods, and relevant research findings.
Synthesis Methods:
The synthesis of this compound typically involves:
- Formation of Imidazolidinone Core: Reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
- Esterification: The intermediate is esterified with butanoic acid or its derivatives using catalysts like sulfuric acid.
Chemical Reactions:
This compound can undergo various chemical reactions including:
- Oxidation: Using agents such as potassium permanganate.
- Reduction: Achieved with lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can occur at the ester or imidazolidinone moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazolidinone moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Research Findings
-
Medicinal Chemistry Applications:
- This compound serves as a building block in the synthesis of various pharmaceutical compounds, particularly in designing molecules with enhanced biological activity.
- Studies have indicated its potential in developing drugs targeting specific enzymes involved in metabolic pathways.
-
Biochemical Assays:
- This compound is utilized in biochemical assays to study enzyme interactions and inhibition. For instance, it has been shown to inhibit certain proteases which play a role in various diseases.
-
Antimicrobial Activity:
- Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. It has been tested for efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
Case Studies
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the enzyme dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism. The inhibition led to improved insulin sensitivity in diabetic models.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was subjected to disc diffusion tests against various bacterial strains. The results indicated significant zones of inhibition at varying concentrations, suggesting its potential as an antibacterial agent.
| Compound | Target Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate?
- Methodological Answer: High-performance liquid chromatography (HPLC) with >99% purity thresholds is critical for assessing purity, as demonstrated in similar imidazolidinone derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by resolving methyl and carbonyl groups, while liquid chromatography-mass spectrometry (LC-MS) validates molecular weight (e.g., observed [M+H]+ ions). For example, LRMS analysis in related compounds confirmed mass accuracy within ±0.1 Da .
Q. What solvents and storage conditions optimize the stability of this compound?
- Methodological Answer: Solubility data from structurally analogous compounds (e.g., RU58841) suggests ≥36.9 mg/mL in DMSO and ≥87.6 mg/mL in ethanol . Storage at -20°C in anhydrous DMSO under inert gas (e.g., argon) minimizes hydrolysis of the ester moiety. Lyophilization is recommended for long-term stability, with periodic purity checks via HPLC .
Q. How can researchers address discrepancies in solubility or stability data across studies?
- Methodological Answer: Empirical verification under controlled conditions (e.g., temperature, solvent grade) is essential. For example, conflicting solubility reports may arise from variations in solvent hydration or measurement techniques (e.g., gravimetric vs. spectrophotometric). Cross-validation using standardized protocols (e.g., USP guidelines) resolves such discrepancies .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound under varying catalytic conditions?
- Methodological Answer: Reductive amination strategies, as used in analogous imidazolidinone syntheses, achieve higher yields (e.g., 70–85%) with sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid . Catalytic systems like palladium on carbon (Pd/C) under hydrogen atmosphere may enhance efficiency for nitro-group reductions. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate control .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Methodological Answer: Androgen receptor (AR) binding assays, adapted from studies on RU58841, are relevant due to structural similarities. Use transfected HEK293 cells expressing human AR and luciferase reporters to quantify antagonism . For metabolic stability, incubate with liver microsomes (human/rodent) and analyze degradation via LC-MS/MS .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring, such as in-line Fourier-transform infrared (FTIR) spectroscopy to track reaction progress. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) reduces impurities to <1% . Statistical design of experiments (DoE) optimizes parameters like temperature and catalyst loading .
Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of this compound?
- Methodological Answer: Modify the butanoate ester to a prodrug (e.g., tert-butyl ester) for enhanced oral bioavailability. Introduce fluorinated groups at the 4-position to improve metabolic stability, as seen in trifluoromethyl-substituted analogs . Computational docking (e.g., AutoDock Vina) predicts binding affinity to target proteins, guiding rational design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
